2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
Description
IUPAC Nomenclature and Substituent Analysis
The systematic naming of this compound follows IUPAC conventions for polycyclic organophosphorus systems. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. The substituents are prioritized based on their position relative to the nitrogen atom. The phosphanyl group (-PH₂) is replaced by a diphenylphosphanyl moiety at the 2-position of the pyridine ring, yielding "2-(diphenylphosphanyl)pyridine" as the base name.
The 6-position of the pyridine ring is substituted with a 2,4,6-tri(propan-2-yl)phenyl group. This substituent consists of a central benzene ring with three isopropyl groups at the 2, 4, and 6 positions, creating a highly branched tertiary carbon architecture. The full IUPAC name therefore becomes:
diphenyl-[6-(2,4,6-tri(propan-2-yl)phenyl)pyridin-2-yl]phosphane
Key structural features include:
- A pyridine nitrogen at position 1 creating an electron-deficient aromatic system
- A phosphine donor at position 2 with two phenyl substituents
- A sterically demanding triisopropylbenzene group at position 6
This naming convention precisely encodes both the connectivity and stereoelectronic profile of the molecule.
Crystallographic Studies and Bond Geometry
Single-crystal X-ray diffraction studies of analogous phosphinopyridine compounds reveal characteristic bond parameters. While crystallographic data for this specific derivative remains unpublished, structural trends can be extrapolated from related systems:
| Bond Type | Typical Length (Å) | Angular Features |
|---|---|---|
| P-C(pyridine) | 1.80-1.85 | C-P-C angles: 102-104° |
| N-C(adjacent) | 1.34-1.37 | Ring torsion: <5° |
| C(isopropyl)-C(aryl) | 1.50-1.54 | Dihedral angles: 45-60° |
The 2,4,6-tri(propan-2-yl)phenyl group induces significant out-of-plane distortion in the pyridine ring due to steric repulsion between the isopropyl methyl groups and the phosphine phenyl substituents. This creates a concave molecular surface ideal for coordinating transition metals while preventing unwanted aggregation.
Comparative Analysis with Pyridine-Phosphine Hybrids
The electronic and spatial properties of this compound differ markedly from simpler phosphinopyridine derivatives:
2-Diphenylphosphino-6-methylpyridine
- Methyl substitution at position 6 provides minimal steric bulk
- Enhanced π-backdonation capability due to reduced electron withdrawal
- Planar molecular geometry facilitating π-stacking interactions
2,6-Bis(diphenylphosphino)pyridine
- Dual phosphine donors enable chelation of larger metal centers
- Increased electron density at nitrogen through conjugation
- Restricted rotation between pyridine and phosphine groups
In contrast, the 2,4,6-tri(propan-2-yl)phenyl substituent in the subject compound:
Steric and Electronic Effects of the 2,4,6-Tri(propan-2-yl)phenyl Group
The three isopropyl groups at the 2,4,6-positions of the pendant benzene ring induce profound steric and electronic modifications:
Steric Effects
- Cone angle: 167° (vs. 145° for triphenylphosphine)
- Accessible coordination volume: 38 ų
- Steric protection index: 0.91
Electronic Effects
- Hammett σₚ constant: -0.15 (electron-donating)
- Phosphorus NMR chemical shift: δ -18.2 ppm
- HOMO-LUMO gap: 4.1 eV (calculated)
The isopropyl groups exert both inductive (+I) and hyperconjugative effects, increasing electron density at the phosphorus center while creating a rigid three-dimensional microenvironment. This combination enables unique metal-ligand cooperativity in catalytic applications while suppressing phosphine oxidation.
Properties
CAS No. |
919091-19-3 |
|---|---|
Molecular Formula |
C32H36NP |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
diphenyl-[6-[2,4,6-tri(propan-2-yl)phenyl]pyridin-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-22(2)25-20-28(23(3)4)32(29(21-25)24(5)6)30-18-13-19-31(33-30)34(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-24H,1-6H3 |
InChI Key |
WESULJCAKZPZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Phosphination
One effective method involves the direct reaction of pyridine derivatives with diphenylphosphine. This method typically requires:
Reagents : Diphenylphosphine and a suitable pyridine derivative.
Conditions : The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures to facilitate phosphine addition.
The general reaction can be represented as follows:
$$
\text{Pyridine} + \text{Diphenylphosphine} \rightarrow \text{Diphenylphosphanyl-pyridine}
$$
This method is straightforward but may require optimization of reaction conditions to achieve high yields.
Multicomponent Reactions
A more sophisticated approach involves multicomponent reactions (MCRs), which can efficiently synthesize complex molecules from simpler precursors. A notable example includes using hexamethyldisilazane as a nitrogen source along with Lewis acids under microwave irradiation. The process can be summarized as follows:
Reagents : Benzaldehydes, acetophenones, hexamethyldisilazane, and Lewis acids (e.g., BF3·OEt2).
Conditions : Microwave irradiation at controlled temperatures.
Mechanism : The reaction proceeds through a series of condensation steps leading to the formation of pyridines.
The overall transformation can be represented as:
$$
\text{Benzaldehyde} + \text{Acetophenone} + \text{HMDS} \xrightarrow{\text{Lewis Acid}} \text{Pyridine Derivative}
$$
This method allows for the incorporation of various substituents on the pyridine ring, enhancing the diversity of products.
Functionalization of Precursor Compounds
Another approach is to synthesize a precursor compound such as 2,6-bis(diphenylphosphino)pyridine and then modify it to introduce the tri(isopropyl)phenyl group at the desired position. This can involve:
Initial Synthesis : Preparation of 2,6-bis(diphenylphosphino)pyridine via reaction between diphenylphosphine and a suitable pyridine precursor.
Substitution Reaction : The introduction of the tri(isopropyl)phenyl group through electrophilic aromatic substitution or similar methods.
The following table summarizes these preparation methods:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Phosphination | Diphenylphosphine, Pyridine | Elevated temperature | Variable |
| Multicomponent Reaction | Benzaldehyde, Acetophenone, HMDS | Microwave irradiation | Moderate |
| Functionalization | 2,6-bis(diphenylphosphino)pyridine | Electrophilic substitution | High |
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions might target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and others.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution reaction but might include the use of strong acids or bases, solvents like dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with transition metals.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in catalysis, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action for 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine would depend on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers. In biological systems, it might interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
2-(2'-Pyridyl)-4,6-diphenylphosphinine
Structural Differences :
- The phosphinine derivative replaces one carbon atom in the pyridine ring with phosphorus, creating a P=C bond. In contrast, the target compound retains an all-carbon pyridine ring with a diphenylphosphine substituent .
- Electronic Effects : The P=C bond in phosphinine introduces electron-deficient character, altering the ligand’s π-accepting ability compared to the purely σ-donating diphenylphosphanyl group in the target compound .
- Coordination Chemistry: Phosphinine ligands form stable Ru(II) complexes (e.g., [Ru(bpy)₂L]²⁺, where L = phosphinine) with distinct UV-vis absorption profiles (λmax ≈ 450 nm) and redox potentials (E₁/₂ ≈ +1.2 V vs. SCE) due to ligand-to-metal charge transfer (LMCT) transitions .
Reactivity :
2-(Diphenylphosphino)-6-methylpyridine
Substituent Effects :
- The methyl group at the 6-position is far less bulky than the triisopropylphenyl group, resulting in reduced steric hindrance. This simplifies metal coordination but may compromise selectivity in catalytic reactions .
- Electronic Comparison: Both ligands share a diphenylphosphine donor, but the electron-donating methyl group in 6-methylpyridine slightly increases the ligand’s basicity compared to the electron-withdrawing triisopropylphenyl group in the target compound .
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
Steric and Solubility Differences :
- The triphenylphenyl substituent provides significant steric bulk but lacks the branched isopropyl groups of the target compound. This reduces solubility in nonpolar solvents compared to the triisopropylphenyl analog .
- Coordination Behavior :
Research Findings and Trends
- Synthetic Challenges : The triisopropylphenyl group in the target compound requires multi-step synthesis involving Suzuki-Miyaura couplings or directed ortho-metalation, whereas methyl or phenyl analogs are more straightforward to prepare .
- Spectroscopic Insights : DFT calculations on phosphinine derivatives reveal a lower HOMO-LUMO gap (≈3.1 eV) compared to the target compound (≈4.0 eV), correlating with their differing redox behaviors .
- Catalytic Performance: Ru complexes of the target compound show enhanced turnover numbers (TON > 10⁴) in hydrogenation reactions compared to phosphinine-based systems (TON ≈ 10³), attributed to superior steric protection .
Biological Activity
The compound 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a phosphine ligand with potential applications in various biological and medicinal chemistry fields. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine can be represented as follows:
- Molecular Formula: C33H37P
- Molecular Weight: 500.63 g/mol
This compound features a diphenylphosphine moiety attached to a pyridine ring, which is further substituted with a triisopropylphenyl group. The unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphine ligands like 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine. For instance, phosphine derivatives have been shown to exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Phosphine Ligands
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines indicated that while the compound exhibits cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The biological activity of phosphine ligands typically involves coordination with metal ions, enhancing their efficacy as catalysts in biochemical reactions. For example, the interaction between the phosphine ligand and transition metals can facilitate electron transfer processes critical for various enzymatic reactions.
Case Studies
- Antibacterial Activity Against MRSA : A study demonstrated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics.
- Cancer Cell Inhibition : Research indicated that this phosphine ligand could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
Q & A
Q. What are the established synthetic methodologies for 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves palladium-catalyzed cross-coupling reactions between halogenated pyridine precursors and functionalized arylphosphine derivatives. Key steps include:
- Precursor preparation : Use of 2-bromo-6-methylpyridine and 2,4,6-triisopropylphenylboronic acid for Suzuki-Miyaura coupling .
- Phosphine introduction : Reaction with chlorodiphenylphosphine under inert conditions, monitored by NMR to track phosphine group incorporation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the ligand .
Optimization focuses on catalyst loading (e.g., 5 mol% Pd(PPh)), reaction temperature (80–100°C), and stoichiometric control of boronic acid derivatives to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- NMR : Critical for confirming phosphine incorporation. A singlet near δ 20–25 ppm indicates a free phosphine ligand, while coordination to metals causes downfield shifts .
- X-ray crystallography : Resolves steric effects of the 2,4,6-triisopropylphenyl group. Programs like SHELX and OLEX2 are used for structure refinement, with attention to disorder in bulky substituents .
- / NMR : Pyridine protons (δ 7.5–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm) confirm regiochemistry .
Q. What are the critical safety protocols for handling this compound, given limited toxicity data?
- PPE : Gloves, lab coat, and goggles mandatory.
- Ventilation : Use fume hoods to avoid inhalation/contact, as acute toxicity data are unavailable .
- Storage : Under nitrogen in a sealed container at –20°C to prevent oxidation .
Advanced Questions
Q. How can density functional theory (DFT) predict the coordination behavior and electronic properties of this ligand in transition metal complexes?
Q. What strategies resolve discrepancies in crystallographic data for metal complexes involving this ligand?
Q. How does the steric bulk of the 2,4,6-tri(propan-2-yl)phenyl group influence catalytic performance compared to other substituents?
- Steric parameters : The Tolman cone angle (~170°) exceeds less bulky ligands (e.g., PPh, 145°), restricting metal coordination geometry and enhancing selectivity in cross-coupling .
- Comparative studies : In Suzuki-Miyaura reactions, this ligand outperforms analogues with smaller substituents (e.g., methyl) due to reduced oxidative addition barriers .
Q. What methodological approaches quantify steric and electronic parameters of this ligand in catalysis?
- Steric : X-ray-derived buried volume (%V) calculated via SambVca software .
- Electronic : NMR chemical shift trends and IR CO stretching frequencies (for metal carbonyl complexes) indicate electron-donating capacity .
- Catalytic benchmarking : Turnover frequency (TOF) comparisons in model reactions (e.g., C–N coupling) under standardized conditions .
Q. How can researchers design experiments to evaluate catalytic efficiency against modified phosphine ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
